![molecular formula C22H22ClN3O2 B2487012 N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251579-09-5](/img/structure/B2487012.png)

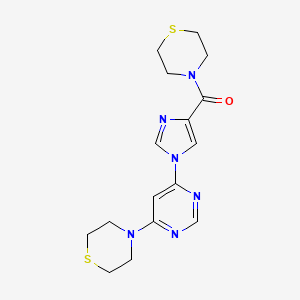

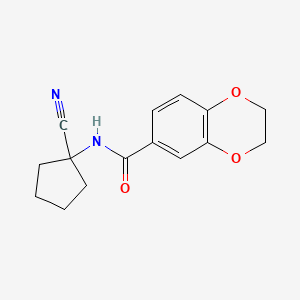

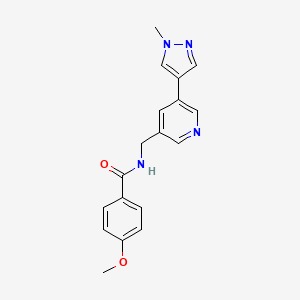

N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

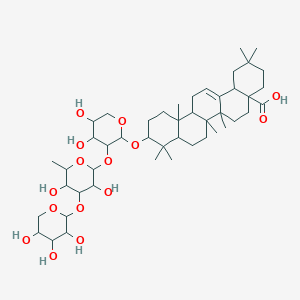

The compound of interest belongs to a class of organic molecules characterized by complex structures with potential applications in various fields. Studies on similar compounds provide insight into the synthesis methods, molecular structures, and properties that could be inferred for the compound .

Synthesis Analysis

The synthesis of related naphthyridine and acetamide derivatives often involves multi-step reactions starting from specific precursors. For example, derivatives of naphthyridin-3-yl acetamides have been synthesized starting from chloro-N-(naphthyridin-3-yl)acetamides, reacting with aryl-1,3,4-oxadiazole or benzo[d]imidazole thiols (Ramalingam et al., 2019). These processes involve various reagents and conditions to achieve the desired molecular framework.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by NMR, IR, Mass spectra, and elemental analysis, offering insights into the chemical environment and the spatial arrangement of atoms within the molecule. These techniques have elucidated structures of compounds with similar backbones, confirming their expected configurations and functional groups (Nandini et al., 2014).

Chemical Reactions and Properties

Naphthyridine and acetamide derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For instance, reactions with aromatic amines or undergoing condensation reactions to form new bonds and molecular structures are typical for these compounds. Such reactions are crucial for modifying the molecular structure to achieve desired properties or functionalities (Agarwal & Mital, 1976).

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation

A study reviewed the degradation of acetaminophen, which shares a similarity in chemical structure due to the presence of acetamide, through advanced oxidation processes (AOPs). This research could hint at methodologies for breaking down complex organic molecules, including “N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide” in environmental settings (Qutob et al., 2022).

Environmental Fate and Behavior of Chemical Compounds

Another relevant study focused on the occurrence, fate, and behavior of parabens in aquatic environments. It provides insights into how similar compounds, particularly those with phenolic hydroxyl groups, might behave in water, including their biodegradability and potential to form halogenated by-products (Haman et al., 2015).

Toxicological Aspects of Chemical Compounds

Research on polychlorinated naphthalenes (PCNs) and their toxicity parallels the need to understand the toxicological profile of complex organic compounds. This study underscores the importance of evaluating dietary intake and potential health effects of chemical compounds, offering a framework that could apply to studying “N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide” (Domingo, 2004).

Pharmacological Research and Novel Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists provides a perspective on the approach to studying the pharmacological effects of new chemical entities. This research could offer insights into the methodologies for investigating the potential biological or medicinal applications of “N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide” (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-13-3-6-19-16(9-13)22(28)17-11-26(8-7-20(17)25-19)12-21(27)24-15-5-4-14(2)18(23)10-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSPETFEVFHVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)

![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)